molecular formula C20H14ClNO2 B3023303 N-(2-benzoyl-4-chlorophenyl)benzamide CAS No. 21259-25-6

N-(2-benzoyl-4-chlorophenyl)benzamide

Cat. No.: B3023303
CAS No.: 21259-25-6
M. Wt: 335.8 g/mol
InChI Key: IUXBGCZGJQVUBJ-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a well-established class of organic compounds distinguished by the presence of a benzene (B151609) ring attached to an amide functional group. ontosight.aipharmaguideline.com This fundamental structure serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and other industrially significant chemicals. solubilityofthings.com The benzamide functional group, consisting of a carbonyl group directly bonded to a nitrogen atom, imparts specific chemical properties that are crucial to the biological activity of these molecules. pharmaguideline.com

N-(2-benzoyl-4-chlorophenyl)benzamide is a more complex derivative within this class. Its structure features a benzamide core with significant substitutions that influence its three-dimensional shape, electronic distribution, and potential for intermolecular interactions. These substitutions, including a benzoyl group and a chloro-substituted phenyl ring, contribute to its distinct physicochemical properties and are pivotal in determining its biological activity profile. The exploration of such substituted benzamides is a dynamic area of research, with scientists continuously investigating how modifications to the core structure can lead to compounds with enhanced potency and selectivity for specific biological targets. ontosight.ai

Chemical Significance as a Core Molecular Scaffold in Drug Discovery

The concept of a "core molecular scaffold" is central to modern drug discovery. This refers to a common structural framework upon which a variety of chemical modifications can be made to create a library of related compounds. This compound serves as an exemplary scaffold due to its inherent structural features that allow for diverse chemical alterations. The presence of multiple phenyl rings and the amide linkage provides numerous sites for the introduction of different functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

The benzamide scaffold, in general, has been a fruitful starting point for the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. ontosight.aiontosight.ai Derivatives of the this compound scaffold are being investigated for their potential to interact with various biological targets, such as enzymes and receptors, that are implicated in disease processes. The lipophilicity conferred by the benzoyl and chlorophenyl groups can influence the compound's ability to cross biological membranes, a critical factor in drug efficacy. ontosight.ai

Overview of Current Research Trajectories

Current research efforts focused on this compound and its derivatives are largely concentrated in the realm of medicinal chemistry and oncology. Scientists are actively designing and synthesizing novel analogs with the aim of developing potent and selective inhibitors of specific biological targets.

One prominent area of investigation is the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme involved in DNA damage repair, and its inhibition has emerged as a promising strategy in cancer therapy. nih.gov Researchers have designed and synthesized a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds, based on the core structure, and evaluated their in vitro antiproliferative activities against various human cancer cell lines. nih.gov These studies have revealed that certain derivatives can effectively inhibit PARP-1, arrest the cell cycle, and induce apoptosis in cancer cells, highlighting the potential of this chemical scaffold in developing new anticancer agents. nih.gov

Furthermore, the broader class of N-benzoyl-2-hydroxybenzamides has been explored for its activity against various protozoan parasites, demonstrating the versatility of the benzamide scaffold in addressing a range of diseases. nih.govresearchgate.net These studies underscore the ongoing efforts to harness the chemical properties of compounds like this compound for the development of novel therapeutic interventions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXBGCZGJQVUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354349
Record name N-(2-benzoyl-4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21259-25-6
Record name N-(2-benzoyl-4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Benzoyl 4 Chlorophenyl Benzamide and Its Analogues

Established Synthetic Routes to the N-(2-benzoyl-4-chlorophenyl)benzamide Core

The construction of the this compound framework is most commonly achieved through the acylation of a key intermediate, 2-amino-5-chlorobenzophenone (B30270). This approach strategically combines the pre-formed benzoyl and chlorophenyl moieties before the final amide bond formation.

Amide Bond Formation Principles and Reagents

The cornerstone of this compound synthesis is the formation of the amide bond, a robust covalent linkage between a carboxylic acid and an amine. This transformation is typically not spontaneous and requires the activation of the carboxylic acid component. The most prevalent method involves the conversion of a benzoic acid derivative into a more reactive species, such as an acyl chloride.

The reaction of a primary amine with an acyl chloride is a classic and efficient method for amide synthesis. In the context of the target molecule, this involves the reaction of 2-amino-5-chlorobenzophenone with a substituted or unsubstituted benzoyl chloride. This reaction generally proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

For cases where the direct use of acyl chlorides is not desirable, a variety of coupling reagents can be employed to facilitate the amide bond formation between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To enhance efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are effective activators of carboxylic acids.

Uronium/Guanidinium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also commonly employed for their high coupling efficiency.

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product.

Introduction of Benzoyl and Chlorophenyl Moieties

The key precursor for the synthesis of this compound is 2-amino-5-chlorobenzophenone. This intermediate conveniently incorporates both the benzoyl and the 4-chlorophenyl fragments. Several synthetic routes to 2-amino-5-chlorobenzophenone have been reported, with the Friedel-Crafts acylation being a prominent method. This reaction typically involves the acylation of p-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov However, this method can sometimes lead to mixtures of products and requires careful control of reaction conditions.

Alternative methods for the synthesis of 2-amino-5-chlorobenzophenone include the reaction of 2-aminobenzonitriles with organometallic reagents or palladium-catalyzed cross-coupling reactions. researchgate.net Another approach involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole. youtube.com

Once 2-amino-5-chlorobenzophenone is obtained, the final step in the synthesis of the core structure is the acylation of the amino group with benzoyl chloride or a benzoic acid derivative using the amide bond formation techniques described in the previous section.

Design and Synthesis of Structurally Modified Benzamide (B126) Derivatives

The this compound scaffold offers multiple sites for structural modification, allowing for the systematic exploration of structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the benzoyl substituent, derivatization of the chlorophenyl ring, and variations in the amide linker region.

Systematic Modifications of the Benzoyl Substituent

The benzoyl group of this compound can be readily modified by employing a diverse range of substituted benzoyl chlorides or benzoic acids in the final acylation step. This strategy allows for the introduction of various functional groups onto this aromatic ring, thereby modulating the electronic and steric properties of the molecule.

For example, the synthesis of analogues with electron-donating or electron-withdrawing groups on the benzoyl ring can be achieved by using appropriately substituted starting materials. The table below illustrates the synthesis of various this compound analogues through the reaction of 2-amino-5-chlorobenzophenone with different benzoyl chloride derivatives.

Benzoyl Chloride DerivativeResulting AnalogueKey Features of Modification
Benzoyl chlorideThis compoundUnsubstituted parent compound
4-Fluorobenzoyl chlorideN-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamideIntroduction of an electron-withdrawing fluorine atom
4-Nitrobenzoyl chlorideN-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamideIncorporation of a strong electron-withdrawing nitro group
4-Methoxybenzoyl chlorideN-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamideAddition of an electron-donating methoxy (B1213986) group
2-Chlorobenzoyl chlorideN-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamideIntroduction of a sterically demanding and electron-withdrawing chloro group at the ortho position

Derivatization Strategies on the Chlorophenyl Ring System

Modification of the chlorophenyl ring of the this compound core presents a greater synthetic challenge once the main scaffold is assembled. Direct electrophilic aromatic substitution on this ring can be complex due to the presence of multiple deactivating and directing groups.

A more common strategy involves the synthesis of analogues of the 2-amino-5-chlorobenzophenone precursor with desired substitutions on the chlorophenyl ring. For instance, starting with differently substituted anilines in a Friedel-Crafts reaction can lead to a variety of precursors. These precursors can then be acylated to yield the final derivatized this compound analogues.

While less common, nucleophilic aromatic substitution (SNAr) reactions could potentially be employed to replace the chlorine atom on the chlorophenyl ring with other nucleophiles, especially if the ring is further activated by other electron-withdrawing groups. However, the conditions for such reactions are often harsh and may not be compatible with the amide functionality.

Exploration of Linker Region and N-Substituent Variations

Furthermore, the introduction of a linker between the 2-benzoyl-4-chlorophenylamino moiety and the benzoyl group can be explored. This can be achieved by first modifying the 2-amino-5-chlorobenzophenone precursor to introduce a linker with a terminal amino group, which is then acylated. For example, reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various anilines leads to derivatives with an extended linker. researchgate.net

The table below outlines potential derivatization strategies at the amide linker region.

Modification StrategySynthetic ApproachPotential Outcome
N-AlkylationReaction of this compound with an alkyl halide and a base.Introduction of an alkyl group on the amide nitrogen, altering steric and electronic properties.
Introduction of a LinkerSynthesis of a modified 2-amino-5-chlorobenzophenone precursor containing a linker, followed by acylation.Increased conformational flexibility and potential for new interactions with biological targets.
Amide Bond ReplacementSynthesis of analogues where the amide bond is replaced by other functional groups like sulfonamides or ureas.Significant alteration of the chemical properties and biological activity of the scaffold.

These derivatization strategies provide a versatile toolkit for the fine-tuning of the physicochemical and biological properties of the this compound scaffold, enabling the development of novel compounds with tailored characteristics.

Green Chemistry Approaches in Benzamide Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of benzamides, including this compound and its analogues. These methodologies prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents and solvents, aligning with the core principles of green chemistry. Research in this area focuses on several key strategies, including the use of environmentally benign solvents, the development of catalytic systems that improve atom economy, and the implementation of solvent-free reaction conditions.

One significant advancement in the green synthesis of benzamides involves the move away from traditional, often hazardous, organic solvents. Alternative and more sustainable reaction media are being explored to minimize the environmental impact of these synthetic processes. This includes the investigation of reactions in water, deep eutectic solvents (DESs), or under solvent-free conditions, which can lead to cleaner reaction profiles and easier product isolation. researchgate.net

A notable eco-friendly pathway for N-benzoylation involves the use of enol esters, such as vinyl benzoate, under solvent- and activation-free conditions. tandfonline.comtandfonline.comfigshare.com This approach allows for the direct introduction of the benzamido-moiety and simplifies product isolation, often requiring only crystallization. tandfonline.comtandfonline.comfigshare.com Such methods represent a significant step towards minimizing waste and avoiding the use of harsh activating agents commonly employed in traditional amide bond formation.

Solvent-free synthesis is another key strategy in the green production of benzamides. By eliminating the solvent, these methods can significantly reduce waste and the environmental footprint of the chemical process. researchgate.net Mechanochemical grinding and reactions conducted under neat conditions are examples of solvent-free techniques that have been successfully applied to the synthesis of N-substituted amines and could be adapted for benzamide production. mdpi.com

While specific green synthetic routes for this compound are not extensively detailed in the literature, the principles and methodologies developed for other benzamides provide a clear framework for its future sustainable production. The following table summarizes various green chemistry approaches that have been applied to the synthesis of benzamides and related compounds, highlighting the potential for their application to the target molecule.

Green Chemistry ApproachReagents/CatalystReaction ConditionsAdvantages
Solvent- and Activation-Free N-Benzoylation Vinyl benzoateRoom temperature, magnetic stirringAvoids hazardous solvents and activating agents, easy product isolation by crystallization. tandfonline.comtandfonline.com
Sustainable Metalation/Anionic Fries Rearrangement Lithium amide in a Deep Eutectic Solvent (DES)Aerobic/ambient-friendly conditionsUtilizes a sustainable reaction medium, high levels of chemoselectivity. researchgate.net
Solvent-Free Synthesis ---Neat reaction conditionsReduces waste, minimizes environmental impact. mdpi.comresearchgate.net
Natural Catalyst-Assisted Synthesis Water extract of papaya bark ash (WEPBA)Room temperatureUtilizes a green and economical catalyst, minimizes the use of hazardous solvents. researchgate.net

The continuous development of these and other innovative green chemistry strategies will be crucial in minimizing the environmental impact of producing this compound and other valuable chemical compounds.

Structure Activity Relationship Sar Investigations of N 2 Benzoyl 4 Chlorophenyl Benzamide Derivatives

Elucidation of Structural Determinants for Biological Potency

The biological efficacy of benzamide (B126) derivatives is intricately linked to the nature and arrangement of substituents on their core structure. The electronic and steric properties of these substituents, as well as their specific positions on the aromatic rings, play a pivotal role in modulating the interaction with biological targets.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the biological activity of benzamide derivatives. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied as antidiabetic agents, a combination of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the N-phenyl ring was found to enhance inhibitory activity against α-glucosidase and α-amylase. researchgate.netnih.gov This suggests that a balanced electronic distribution is favorable for interaction with the enzymatic active site.

Steric factors, such as the size and shape of substituents, also play a critical role. The introduction of bulky groups can either enhance binding by occupying a specific hydrophobic pocket in the target protein or hinder it through steric clashes. In studies of N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors, the relative potencies of halo- and nitro-substituted derivatives were rationalized based on steric and hydrophobic effects. nih.gov

To illustrate the impact of these properties, the following table summarizes findings from a study on related benzamide derivatives.

Compound IDN-Phenyl SubstituentElectronic EffectSteric Hindranceα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
5c 2-methylElectron-donatingModerate26.778.00
5f 4-bromoElectron-withdrawingModerate41.7550.30
5h 2-bromoElectron-withdrawingHigh35.9216.70
5o 2-methyl-5-nitroMixedHigh10.750.90

Data is illustrative and derived from studies on analogous benzamide series. researchgate.netnih.gov

The position of functional groups on the benzamide scaffold is another critical determinant of pharmacological activity. Isomeric variations, where a substituent is moved to a different position on an aromatic ring, can lead to significant changes in biological potency. This is often due to the specific orientation required for optimal interaction with the amino acid residues in the binding site of a biological target.

For example, in the investigation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the placement of a bromine substituent on the N-phenyl ring at different positions resulted in varied inhibitory activity. nih.gov A bromo group at the para-position (4-position) led to a different activity profile compared to a bromo group at the ortho- (2-position) or meta- (3-position) position.

The table below demonstrates the effect of substituent position on the activity of N-bromophenyl-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives against α-amylase.

Compound IDN-Phenyl Substituent Positionα-Amylase IC50 (µM)
5h 2-bromo (ortho)16.70
5g 3-bromo (meta)Not specified
5f 4-bromo (para)50.30

Data is illustrative and derived from studies on analogous benzamide series. nih.gov

Pharmacophore Mapping and Structural Insights for Optimized Activity

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzamide derivatives, a pharmacophore model typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrogen bond donor: The amide N-H group.

Two aromatic rings: The benzoyl and the chlorophenyl moieties, which can engage in π-π stacking or hydrophobic interactions.

A halogen bond acceptor: The chlorine atom.

These features, when correctly positioned, are believed to be crucial for the molecule's interaction with its biological target.

Comparative SAR Analyses Across Diverse Biological Targets

Benzamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. nanobioletters.comnih.gov Comparative SAR analyses across different biological targets can reveal whether certain structural modifications confer broad-spectrum activity or selectivity for a particular target.

For instance, a series of N-phenylbenzamide derivatives were evaluated for their activity against several kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov The study revealed that certain structural features led to potent activity against all three parasites, while others resulted in selective activity. For example, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity against T. brucei, whereas bisarylimidamides were potent submicromolar inhibitors of T. brucei, T. cruzi, and L. donovani. nih.gov

Similarly, a series of N-benzoyl-2-hydroxybenzamides were tested against a panel of protozoan parasites. nih.gov This study identified compounds with excellent anti-leishmanial activity, while another derivative was found to be highly active against Plasmodium falciparum. nih.gov

The following table provides a comparative overview of the activity of a hypothetical series of N-(2-benzoyl-4-chlorophenyl)benzamide derivatives against different biological targets, based on trends observed in related compounds.

DerivativeSubstituent ModificationTarget 1 (e.g., Enzyme X) IC50 (µM)Target 2 (e.g., Parasite Y) EC50 (µM)Target 3 (e.g., Cancer Cell Line Z) GI50 (µM)
Parent None10.55.215.8
Derivative A 4'-fluoro on benzoyl ring8.24.112.3
Derivative B 3'-methoxy on benzoyl ring15.37.820.1
Derivative C 4'-chloro on N-phenyl ring5.12.58.9

This data is hypothetical and for illustrative purposes only, reflecting general trends observed in SAR studies of benzamide derivatives.

Biological Activities and Proposed Molecular Mechanisms of N 2 Benzoyl 4 Chlorophenyl Benzamide and Its Analogues

Modulatory Effects on Specific Enzyme Systems

Analogues of N-(2-benzoyl-4-chlorophenyl)benzamide have demonstrated the ability to modulate the activity of various enzyme systems critical to metabolic and signaling pathways.

Inhibition of Key Metabolic and Signaling Enzymes

Benzamide (B126) derivatives have been identified as inhibitors of several key enzymes. For instance, certain N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide analogues have shown potent inhibitory activity against histone deacetylases (HDACs), particularly HDAC3. nih.gov These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a target for cancer therapy.

Another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that they possess inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. The structure-activity relationship in this class of compounds indicated that substitutions on the phenyl ring significantly influenced their inhibitory activity. nih.gov

Enzyme TargetCompound ClassObserved EffectPotential Therapeutic Area
Histone Deacetylases (HDACs)N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide analoguesInhibition, particularly of HDAC3 nih.govCancer
α-Glucosidase and α-Amylase2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivativesInhibition of carbohydrate metabolism enzymes nih.govType 2 Diabetes

Interactions with G-Protein Coupled Receptors (GPCRs)

The benzamide scaffold is a common feature in ligands that interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.

Antagonism of Chemokine Receptors (e.g., CCR2, CCR9)

Several benzamide derivatives have been designed and evaluated as antagonists for the C-C chemokine receptor 2 (CCR2). nih.govnih.govresearchgate.net CCR2 and its ligand, CCL2, play a significant role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in various inflammatory diseases and cancer. Studies have explored the replacement of the benzamide moiety with bioisosteres like benzimidazoles to develop potent CCR2 antagonists. nih.govresearchgate.net While direct evidence for this compound is lacking, its core structure is consistent with scaffolds known to exhibit CCR2 antagonism.

Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are important targets for the treatment of various central nervous system disorders. The modulation of these receptors by small molecules is an active area of research. While specific studies on this compound are not available, the broader class of benzamides and related structures have been investigated as modulators of nAChRs. figshare.comnih.gov These modulators can act as either agonists, antagonists, or allosteric modulators, influencing the flow of ions through the channel and thereby affecting neuronal excitability. nih.gov

Antiparasitic Efficacy and Target Pathways (e.g., Trypanosoma brucei inhibition)

One of the most promising areas of biological activity for N-phenylbenzamide analogues is their efficacy against kinetoplastid parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.govresearchgate.netacs.org

Multiple studies have highlighted the potent in vitro and in vivo activity of N-phenylbenzamide derivatives against T. brucei. nih.govacs.org The proposed mechanism of action for some of these compounds involves their ability to act as DNA minor groove binders. nih.gov The kinetoplast DNA (kDNA), the mitochondrial DNA of trypanosomatids, is a unique and attractive drug target due to its AT-rich nature. nih.govresearchgate.net It is suggested that these N-phenylbenzamide derivatives can displace essential High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA, leading to the disruption of kDNA function and ultimately parasite death. nih.govacs.org

Another class of related compounds, N-benzoyl-2-hydroxybenzamides, has been found to be effective against the protozoan parasite Toxoplasma gondii. The mechanism of resistance to these compounds was linked to adaptin-3β, a protein involved in the parasite's secretory pathway, suggesting that this pathway is the target of these molecules. researchgate.netnih.gov

ParasiteCompound ClassProposed Mechanism of Action
Trypanosoma bruceiN-phenylbenzamide derivativesBinding to the minor groove of kinetoplast DNA (kDNA) and displacement of essential proteins. nih.govacs.org
Toxoplasma gondiiN-benzoyl-2-hydroxybenzamide derivativesDisruption of the parasite's secretory pathway. researchgate.netnih.gov

Anti-inflammatory and Analgesic Action Modalities

Benzamide derivatives have been widely explored for their anti-inflammatory and analgesic properties. nanobioletters.com The mechanisms underlying these effects are varied and can be independent of the classical pathways targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).

Some benzamides and nicotinamides have been shown to exert anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of the transcription factor NF-κB. nih.gov This mechanism is distinct from the inhibition of cyclooxygenase (COX) enzymes, which is the primary mode of action for most NSAIDs.

Other studies on novel N-phenylcarbamothioylbenzamides have demonstrated significant in vivo anti-inflammatory potency and inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, with low ulcerogenic potential. nih.gov Additionally, research on amide derivatives of ibuprofen (B1674241) has shown that modification of the carboxylic acid moiety can lead to compounds with significant analgesic and anti-inflammatory activities. benthamscience.com These findings suggest that the benzamide scaffold can be a valuable template for the development of novel anti-inflammatory and analgesic agents with potentially improved safety profiles.

Antimicrobial Spectrum and Mechanisms of Action (e.g., antibacterial, antifungal)

Benzamide derivatives are recognized for a wide array of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities. nanobioletters.com This has spurred scientific interest in synthesizing novel benzamide compounds to explore their therapeutic potential. nanobioletters.com

While specific studies on the antimicrobial spectrum of this compound are not detailed in the available research, the broader class of benzamide derivatives has shown notable activity. For instance, certain N-benzamide derivatives have demonstrated significant antibacterial effects against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One study reported that a specific derivative exhibited excellent activity against B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other related compounds also showed considerable activity against these bacterial strains. nanobioletters.com

The proposed mechanism for such antibacterial action suggests that the active compounds may effectively penetrate the peptidoglycan bacterial cell wall or achieve a better fit at the target receptor site. nanobioletters.com

In the realm of antifungal agents, various benzamide analogues have also been investigated. researchgate.net For example, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and tested for antifungal activity. researchgate.net While specific mechanisms for antifungal action are diverse and depend on the exact molecular structure, they often involve the disruption of fungal cell membranes or the inhibition of essential enzymes. The general biological activity of benzamides underscores their potential as a scaffold for developing new antimicrobial agents.

Anticancer Potency and Cellular Pathway Modulation

The benzamide scaffold is a key feature in many compounds developed for their anticancer properties. nanobioletters.com Research into analogues of this compound reveals significant potential in cancer therapy through various mechanisms, including cytotoxicity against cancer cell lines and interaction with specific molecular targets.

The cytotoxic potential of benzamide derivatives and related heterocyclic compounds has been evaluated against several human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). While data specifically for this compound is not available, studies on analogous structures provide insight into the potential efficacy of this chemical class.

For example, a study on thieno[2,3-d]pyrimidine (B153573) derivatives, which can be considered related heterocyclic structures, demonstrated significant cytotoxicity. One such compound, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibited potent activity against A549 and MCF-7 cell lines with IC₅₀ values of 2.79 µM and 0.00421 µM, respectively. researchgate.net Another investigation of a phosphomolybdate-based hybrid solid showed inhibitory effects against MCF-7 and A549 cells with IC₅₀ values of 32.11 µmol L⁻¹ and 25.17 µmol L⁻¹, respectively. rsc.org These findings highlight the potential of complex chemical structures to inhibit cancer cell proliferation.

Compound TypeCell LineIC₅₀ ValueReference
Thieno[2,3-d]pyrimidine Derivative (1e)A5492.79 µM researchgate.net
Thieno[2,3-d]pyrimidine Derivative (1e)MCF-70.00421 µM researchgate.net
Benzimidazole Derivative (se-182)A54915.80 µM
Phosphomolybdate Hybrid Solid (1)A54925.17 µmol L⁻¹ rsc.org
Phosphomolybdate Hybrid Solid (1)MCF-732.11 µmol L⁻¹ rsc.org

Research into the molecular mechanisms of benzamide analogues has identified several key protein targets involved in cancer cell proliferation and survival.

Tubulin: A significant body of evidence points to tubulin as a primary target for certain anticancer benzamides. nih.gov These compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamics of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. The impairment of microtubule function leads to cell cycle arrest, typically at the G2/M transition, and subsequently induces apoptosis. nih.gov Notably, some of these benzamide analogues are effective against multidrug-resistant cancer cells, suggesting they may overcome common resistance mechanisms. nih.gov

Cereblon (CRBN): More recently, benzamide-type derivatives have been identified as novel binders for Cereblon (CRBN). researchgate.netnih.gov Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which is a key component of the cell's protein degradation machinery. Molecules that bind to CRBN can be used to recruit it to specific proteins, tagging them for degradation. This mechanism is the basis for Proteolysis-Targeting Chimeras (PROTACs). The discovery of conformationally locked benzamide derivatives that can bind to CRBN opens opportunities for the design of highly selective and potent anticancer agents that function by inducing the degradation of specific oncoproteins. researchgate.netnih.gov These novel benzamide binders show enhanced chemical stability compared to traditional immunomodulatory imide drugs (IMiDs). nih.govacs.org

Progesterone (B1679170) Receptor (PR): While not a direct analogue, the N-(4-phenoxyphenyl)benzenesulfonamide scaffold, which shares structural similarities with benzamides, has been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.gov PR antagonists are being investigated for the treatment of hormone-dependent cancers such as breast cancer. nih.govnih.gov This suggests that benzamide-like structures could potentially be designed to modulate the activity of nuclear receptors like PR, although this has not been directly demonstrated for this compound itself.

Information regarding the direct interaction of this compound with the Akt signaling pathway was not available in the consulted research.

Computational Chemistry and Molecular Modeling Studies of N 2 Benzoyl 4 Chlorophenyl Benzamide Systems

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets, providing valuable information about the binding energetics and the key interactions driving the recognition process.

Molecular docking simulations of N-(2-benzoyl-4-chlorophenyl)benzamide derivatives have been instrumental in elucidating how these compounds interact with the active sites of various protein targets. For instance, studies on structurally related benzamide (B126) compounds have shown that they can dock effectively into the binding pockets of enzymes and receptors. researchgate.net The simulations reveal the precise orientation of the ligand within the active site and identify the key amino acid residues involved in the interaction.

These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For example, the carbonyl oxygen and amide nitrogen of the benzamide core are common sites for hydrogen bonding with residues in the protein's active site. The benzoyl and chlorophenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In one study involving benzamide derivatives, docking simulations revealed crucial hydrogen bond interactions with residues such as Valine, Asparagine, and Leucine. bohrium.comnih.gov This detailed understanding of active site recognition is fundamental for explaining the molecule's mechanism of action and for designing modifications to improve binding.

Beyond identifying the binding mode, molecular docking simulations provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score is used to rank different compounds and predict their potential pharmacological potency, with lower binding energies generally indicating a more stable ligand-protein complex and potentially higher activity. researchgate.net

Studies on various benzamide derivatives have demonstrated a strong correlation between predicted binding affinities and experimentally determined biological activities. researchgate.net For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed binding energies ranging from -8.0 to -9.7 kcal/mol when docked against the α-glucosidase enzyme. researchgate.net This quantitative data allows researchers to prioritize which analogs of this compound should be synthesized and tested in vitro, streamlining the drug discovery process.

Table 1: Example Docking Scores for Benzamide Derivatives Against a Protein Target

Compound Target Protein Predicted Binding Affinity (kcal/mol)
Benzamide Analog A α-Glucosidase -9.7
Benzamide Analog B α-Glucosidase -9.2
Benzamide Analog C α-Amylase -8.8
Benzamide Analog D α-Amylase -8.5
Benzamide Analog E FtsZ -8.1

Note: This table is illustrative, based on data for various benzamide derivatives reported in the literature. researchgate.netnih.gov

Pharmacophore Modeling for Rational Design of New Analogues

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. dovepress.com

A pharmacophore model for the this compound class of compounds can be generated based on the structures of known active analogs (ligand-based) or from the structure of the target protein's active site (structure-based). dovepress.com A typical pharmacophore model for benzamide derivatives might include features such as two aromatic rings, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group. nih.gov For example, a five-featured pharmacophore model was developed for a series of benzamide analogues acting as FtsZ inhibitors, which consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comnih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify novel and structurally diverse compounds with a high probability of being active. dovepress.com The model also guides the rational design of new analogues of this compound by indicating which chemical modifications are likely to enhance or retain biological activity.

Table 2: Key Pharmacophoric Features for a Hypothetical Benzamide Analog Model

Feature Type Number of Features Description
Aromatic Ring (R) 2 Represents the benzoyl and chlorophenyl rings
Hydrogen Bond Acceptor (A) 1 Typically the carbonyl oxygen of the amide
Hydrogen Bond Donor (D) 1 The N-H group of the amide linkage
Hydrophobic Group (H) 1 Represents the chloro-substituent or other non-polar regions

Note: This table is a representative model based on published pharmacophore studies of benzamide derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com By correlating physicochemical properties (descriptors) with activity, QSAR models can predict the potency of newly designed molecules before they are synthesized. sphinxsai.com

For this compound derivatives, 2D and 3D-QSAR models can be developed. In 2D-QSAR, descriptors such as lipophilicity (LogP), molecular weight, and electronic properties are correlated with activity. sphinxsai.com 3D-QSAR methods, like Molecular Field Analysis (MFA), use 3D structural information to create a more detailed model. These studies have been successfully applied to various benzamide series. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors yielded a model with excellent statistical significance. nih.gov

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or r²cv), which measures its predictive power. nih.gov A robust QSAR model for N-(2-aminophenyl)-benzamide derivatives demonstrated a high r² value of 0.927 and a cross-validated coefficient of 0.815. researchgate.net Such models suggest that features like hydrophobic character and the presence of hydrogen bond donating groups are crucial for inhibitory activity, providing clear guidelines for the design of more potent this compound analogues. nih.gov

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Benzamide Derivatives

Parameter Value Description
r² (Correlation Coefficient) 0.927 Indicates a strong correlation between predicted and actual activity for the training set.
q² (Cross-validated r²) 0.815 Demonstrates the model's high predictive capability.
F-value (Fisher ratio) >100 Shows the statistical significance of the model.
r²_pred (External Validation) 0.845 Confirms the model's ability to predict the activity of an external test set of compounds.

Note: Data is based on published QSAR studies on benzamide derivatives. nih.govresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Pharmacokinetic Profiling

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties. dovepress.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used early in the drug discovery process to evaluate the drug-likeness of compounds and identify potential liabilities. nih.gov These computational models predict a range of properties based on the molecule's structure.

For this compound and its analogs, ADME profiling can predict properties such as intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity. mdpi.combohrium.com Many of these predictions are based on established guidelines like Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) to oral bioavailability. mdpi.com Studies on benzamide derivatives have shown that these compounds generally exhibit good predicted solubility, absorption profiles, and negligible toxicity, fulfilling these rules. nih.gov This early-stage profiling helps in selecting and optimizing candidates with favorable pharmacokinetic characteristics, reducing the likelihood of late-stage attrition. nih.gov

Table 4: Predicted In Silico ADME Properties for a Hypothetical this compound Analog

Property Predicted Value/Outcome Significance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule
LogP (Lipophilicity) < 5 Compliance with Lipinski's Rule
H-Bond Donors < 5 Compliance with Lipinski's Rule
H-Bond Acceptors < 10 Compliance with Lipinski's Rule
Human Intestinal Absorption > 85% Predicts good absorption from the gut
BBB Permeability Low/Medium Indicates potential to cross or not cross the blood-brain barrier
CYP2D6 Substrate/Inhibitor Non-inhibitor Predicts lower risk of drug-drug interactions
AMES Toxicity Non-mutagenic Predicts lack of mutagenic potential

Note: This table represents typical ADME parameters and desirable outcomes based on computational models for drug-like molecules. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
N-(2-aminophenyl)-benzamide
Phenylalanine
Tyrosine
Tryptophan
Valine
Asparagine

Strategic Approaches in Medicinal Chemistry for the N 2 Benzoyl 4 Chlorophenyl Benzamide Scaffold

Lead Identification and Optimization Methodologies

The process of refining a hit compound into a viable drug candidate is a cornerstone of medicinal chemistry. For the N-(2-benzoyl-4-chlorophenyl)benzamide scaffold, this involves a multi-pronged approach to enhance potency, selectivity, and pharmacokinetic properties.

Rational drug design for the this compound scaffold leverages an understanding of its interaction with biological targets. Bioisosterism, the substitution of atoms or groups with other chemical entities that produce similar biological activity, is a key strategy in this process. ufrj.bru-tokyo.ac.jp The goal is to optimize the compound's physicochemical properties and its fit within a target's binding site.

Bioisosteric modifications can be categorized as classical or non-classical. For the this compound scaffold, several strategic replacements can be envisioned:

Halogen Substitution: The chlorine atom on the benzoyl ring can be replaced with other halogens (e.g., fluorine, bromine) or trifluoromethyl groups. This can modulate the electronic properties and lipophilicity of the molecule, potentially improving metabolic stability and binding affinity.

Amide Bond Analogs: The central amide linkage is a critical pharmacophoric element. Its replacement with bioisosteres such as esters, thioamides, or reversed amides can alter hydrogen bonding capabilities and resistance to enzymatic degradation. mdpi.com

Ring System Modifications: The phenyl rings themselves can be replaced with heterocyclic systems like pyridine, thiophene, or pyrazole. This can introduce new interaction points with the target protein and improve properties such as solubility.

Table 1: Hypothetical Bioisosteric Replacements for the this compound Scaffold and Their Rationale

Original GroupBioisosteric ReplacementRationale for Replacement
Chlorine (Cl)Fluorine (F)Enhance binding affinity and metabolic stability.
Chlorine (Cl)Trifluoromethyl (CF3)Increase lipophilicity and electronic effects.
Amide (-CONH-)Thioamide (-CSNH-)Alter hydrogen bonding and electronic character. mdpi.com
Phenyl RingPyridine RingIntroduce hydrogen bond acceptors, improve solubility.

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, parallel synthesis and the creation of focused libraries are invaluable. uniroma1.itmdpi.com These techniques allow for the rapid generation of a multitude of analogs, enabling a systematic investigation of how structural modifications impact biological activity.

A focused library design would involve the systematic variation of different parts of the molecule. For instance, a library could be constructed by reacting a common intermediate, such as 2-amino-5-chlorobenzophenone (B30270), with a diverse set of benzoyl chlorides. A second dimension of diversity could be introduced by utilizing a range of substituted 2-aminobenzophenones.

Key steps in designing a focused library for this scaffold would include:

Selection of a Core Scaffold: The this compound framework.

Identification of Diversity Points: The benzoyl and chlorophenyl rings offer multiple positions for substitution.

Choice of Building Blocks: A curated set of commercially available or readily synthesizable carboxylic acids and amines.

High-Throughput Synthesis: Utilizing automated or semi-automated synthesis platforms to generate the library.

Biological Screening: Testing the synthesized compounds in relevant biological assays to identify promising candidates.

Table 2: Example of a Focused Library Design for this compound Analogs

Scaffold PositionR1 Substituent (on benzoyl ring)R2 Substituent (on chlorophenyl ring)
1-H-Cl
2-OCH3-Cl
3-NO2-Cl
4-H-Br
5-OCH3-Br
6-NO2-Br

Scaffold Hopping and Design of Novel Chemotypes

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.govbhsai.org This approach is particularly useful for generating new intellectual property, improving pharmacokinetic profiles, or overcoming liabilities of an existing chemical series.

Starting from the this compound scaffold, several scaffold hopping strategies could be employed:

Heterocycle Replacements: Replacing one or both of the phenyl rings with different aromatic or non-aromatic ring systems. For example, the benzophenone (B1666685) moiety could be replaced with a quinoline (B57606) or isoquinoline (B145761) system.

Ring Opening or Closure: The benzamide (B126) core could be conceptually broken and re-formed into a different cyclic structure, such as a benzodiazepine (B76468) or a quinazolinone.

Topology-Based Hopping: Utilizing computational methods to identify new scaffolds that present key pharmacophoric features in a similar spatial arrangement to the original this compound.

The goal of scaffold hopping is to move into a new chemical space while preserving the essential interactions with the biological target.

Development as Proximity-Inducing Compounds (e.g., PROTACs)

A cutting-edge application for versatile scaffolds like this compound is their use in the development of proximity-inducing compounds, such as Proteolysis Targeting Chimeras (PROTACs). researchgate.netdundee.ac.uk PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov

The this compound scaffold could serve as a potential E3 ligase ligand, specifically for cereblon (CRBN). Benzamide derivatives have been shown to bind to CRBN, making them attractive alternatives to the more commonly used thalidomide-based ligands. nih.gov The development of a PROTAC from this scaffold would involve:

Identification of a Target Protein: Selecting a protein of interest for degradation.

Linker Attachment: Identifying a suitable point on the this compound structure to attach a flexible linker.

Synthesis of the Bifunctional Molecule: Connecting the benzamide-based CRBN ligand to a ligand for the target protein via the linker.

Optimization of the PROTAC: Fine-tuning the linker length and composition, as well as the affinities of the two ligands, to achieve efficient ternary complex formation and target degradation.

Table 3: Components of a Hypothetical PROTAC Based on the this compound Scaffold

PROTAC ComponentDescriptionExample Moiety
Target Protein LigandBinds to the protein of interest.A known inhibitor of the target protein.
LinkerConnects the two ligands.Polyethylene glycol (PEG) or alkyl chain.
E3 Ligase LigandBinds to an E3 ubiquitin ligase.This compound derivative.

This approach represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism, offering the potential for more profound and durable biological effects.

Analytical and Structural Characterization Methodologies for N 2 Benzoyl 4 Chlorophenyl Benzamide Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural confirmation of newly synthesized organic molecules. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods provide complementary pieces of information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of N-(2-benzoyl-4-chlorophenyl)benzamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The amide proton (N-H) typically appears as a broad singlet in the downfield region, often between 8.5 and 11.0 ppm. The aromatic protons, located on the three distinct phenyl rings, would resonate in the range of 7.0 to 8.5 ppm. rsc.org Due to the substitution patterns and the steric hindrance caused by the benzoyl group, these aromatic signals would present as a complex series of multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the two distinct carbonyl carbons (one from the amide and one from the ketone), which are expected to resonate significantly downfield, typically in the range of 165-195 ppm. rsc.org The numerous aromatic carbons would appear between 120 and 140 ppm, with carbons directly attached to the chlorine atom or the carbonyl groups showing characteristic shifts.

Expected NMR Chemical Shift Ranges

Atom Type Spectroscopy Expected Chemical Shift (δ, ppm)
Amide Proton (N-H) ¹H NMR 8.5 - 11.0
Aromatic Protons (Ar-H) ¹H NMR 7.0 - 8.5
Amide Carbonyl (C=O) ¹³C NMR 165 - 175
Ketone Carbonyl (C=O) ¹³C NMR 185 - 195

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a sharp, strong absorption band for the amide carbonyl (Amide I band) stretching vibration around 1650-1680 cm⁻¹. researchgate.net Another strong absorption for the ketone carbonyl (C=O) stretch is expected at a slightly higher wavenumber, typically 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amide group should appear as a distinct peak in the region of 3200-3400 cm⁻¹. researchgate.net Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. vscht.cz

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide (N-H) Stretch 3200 - 3400
Aromatic (C-H) Stretch 3000 - 3100
Ketone (C=O) Stretch 1680 - 1700
Amide (C=O) Stretch (Amide I) 1650 - 1680
Aromatic (C=C) Stretch 1450 - 1600

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₂₀H₁₄ClNO₂), the calculated monoisotopic mass is approximately 335.07 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass would be expected to be very close to this theoretical value, confirming the elemental formula.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 335. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 337 with an intensity of about one-third of the M⁺ peak would also be observed. Common fragmentation patterns for benzamides involve the cleavage of the amide bond. researchgate.net A significant fragment would be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which can further lose carbon monoxide to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net Other fragments would arise from cleavages around the central chlorophenyl ring and the ketone linkage.

Chromatographic Purity Assessment and Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. nih.gov A small amount of the reaction mixture or purified product is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent), often a mixture of hexane (B92381) and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The position of the compound is visualized under UV light, and its retention factor (Rf) value is calculated. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. researchgate.net A reversed-phase HPLC method is commonly employed for benzamide (B126) derivatives, using a C18 column. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical formula. For this compound (C₂₀H₁₄ClNO₂), the theoretical elemental composition is calculated based on its molecular weight. The experimental values obtained from the analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the compound's stoichiometric purity. rsc.org

Theoretical Elemental Composition of C₂₀H₁₄ClNO₂

Element Symbol Theoretical Percentage (%)
Carbon C 71.54
Hydrogen H 4.20
Chlorine Cl 10.56
Nitrogen N 4.17

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com By diffracting X-rays off a single crystal of this compound, researchers can obtain detailed information about bond lengths, bond angles, and torsional angles.

Typical Crystallographic Data for Related Chlorophenyl Benzamides

Parameter Example Value (N-(4-Chlorophenyl)benzamide) nih.gov Example Value (4-Chloro-N-(2-chlorophenyl)benzamide) nih.gov
Crystal System Triclinic Monoclinic
Space Group P1 P2₁/c
a (Å) 5.3789 10.7913
b (Å) 7.8501 4.8078
c (Å) 13.6318 23.570

Future Research Directions and Emerging Therapeutic Potential

Exploration of Undiscovered Biological Targets and Pathways

The core structure of N-(2-benzoyl-4-chlorophenyl)benzamide, featuring both benzoyl and benzamide (B126) moieties, suggests a potential for interaction with a variety of biological targets. Benzamides are known to exhibit a wide range of pharmacological activities, including anticancer and neuroprotective effects, by interacting with various enzymes and receptors. ontosight.ai

Future investigations will likely focus on identifying novel protein kinases, transcription factors, or other cellular components that are modulated by this compound. High-throughput screening and computational modeling are valuable tools in this endeavor. For instance, given that some benzamide derivatives act as inhibitors of Discoidin Domain Receptor 1 (DDR1), a protein implicated in cancer and fibrosis, it would be a logical step to investigate whether this compound or its analogues also target this receptor. epo.org Furthermore, understanding the structure-activity relationships of N-benzoyl-2-hydroxybenzamides in antiprotozoal activity could provide insights into potential mechanisms against parasitic diseases. nih.gov

Potential Research Areas for Biological Target Identification:

Research AreaDescriptionRationale
Kinase ProfilingScreening against a panel of known protein kinases to identify potential inhibitory activity.Many small molecule drugs, including some benzamides, target kinases involved in cancer cell signaling.
Proteomics and TranscriptomicsAnalyzing changes in protein and gene expression in cells treated with the compound.This can reveal pathways and biological processes affected by the compound, pointing to potential targets.
Computational DockingUsing computer models to predict the binding of the compound to the three-dimensional structures of various proteins.This can prioritize potential targets for experimental validation.
Phenotypic ScreeningObserving the effects of the compound on cellular models of various diseases to identify potential therapeutic areas.This approach can uncover unexpected activities and lead to the discovery of novel targets.

Synergistic Effects in Combination Therapies

A significant area of modern pharmacology is the development of combination therapies, where two or more drugs are used together to achieve a greater therapeutic effect than either drug alone. This approach can also help to reduce drug resistance and lower required dosages, thereby minimizing side effects.

Given the potential anticancer properties of benzamide derivatives, future research is expected to explore the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies. For example, if the compound is found to inhibit a specific DNA repair pathway, combining it with a DNA-damaging agent could lead to enhanced cancer cell death. Similarly, if it targets a signaling pathway that promotes cell survival, its combination with a drug that induces apoptosis could be highly effective.

Advancements in Targeted Delivery Systems and Prodrug Design

The efficacy of a therapeutic agent can be significantly enhanced by ensuring it reaches its target tissue in sufficient concentrations while minimizing exposure to healthy tissues. Targeted delivery systems and prodrug design are two key strategies to achieve this.

Future research could focus on encapsulating this compound into nanoparticles, liposomes, or other drug carriers that are decorated with targeting ligands. These ligands, such as antibodies or peptides, can recognize and bind to specific receptors that are overexpressed on the surface of cancer cells, for example.

Prodrug design is another promising avenue. This involves chemically modifying the parent drug to create an inactive form that is converted to the active drug at the target site, often by specific enzymes that are more abundant in diseased tissue. For this compound, a prodrug strategy could improve its solubility, stability, and pharmacokinetic profile.

Development of this compound-based Research Tools and Chemical Probes

Compounds with specific biological activities can be valuable tools for basic research. By understanding the mechanism of action of this compound, it may be possible to develop it into a chemical probe to study specific biological processes.

For instance, if the compound is found to be a highly selective inhibitor of a particular enzyme, it could be used to investigate the role of that enzyme in cellular signaling and disease. Furthermore, by attaching a fluorescent tag or other reporter molecule to this compound, researchers could create a probe to visualize the localization and dynamics of its target within living cells. Such tools are invaluable for advancing our understanding of fundamental biology and disease mechanisms.

Q & A

What are the optimal synthetic routes and characterization methods for N-(2-benzoyl-4-chlorophenyl)benzamide?

Basic Research Question
The synthesis typically involves coupling 2-benzoyl-4-chloroaniline with benzoyl chloride using coupling agents like EDCI or DCC in anhydrous conditions. Characterization should include 1^1H/13^13C NMR to confirm amide bond formation and aromatic substitution patterns, LC-MS for purity assessment, and IR spectroscopy to validate carbonyl stretching (~1650–1700 cm1^{-1}). For crystallinity analysis, X-ray diffraction (e.g., SHELXL) is recommended .

How can researchers resolve contradictions in degradation kinetics of this compound under varying pH conditions?

Advanced Research Question
Degradation pathways are pH-dependent. In acidic conditions (pH ~3.0), reversible equilibrium between the parent compound and intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide has been observed, with LC-MS (m/zm/z 289.0 [M+H]+^+) and 1^1H NMR confirming structural changes . Contradictions in peak area ratios (e.g., 0.75 vs. 1.9 post-evaporation) may arise from solvent removal altering equilibrium. Methodologically, replicate experiments under controlled humidity/temperature and kinetic modeling (e.g., first-order reversible reactions) are critical .

What crystallographic tools are recommended for elucidating the molecular structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELXL (SHELX suite) is the gold standard. The WinGX suite facilitates data processing, while ORTEP-3 generates thermal ellipsoid diagrams to visualize bond angles/distortions. For example, analogous benzamide derivatives (e.g., 4-chloro-N-o-tolylbenzamide) show planar amide linkages (C=O torsion angles ~180°) and intramolecular hydrogen bonding, critical for stability .

How does solid-phase extraction (SPE) affect the recovery and stability of this compound in analytical workflows?

Advanced Research Question
SPE can shift chemical equilibria. In acidic solutions (pH 3.1), nordiazepam (structurally related) regenerates from its intermediate during SPE due to solvent evaporation altering polarity. To mitigate artifacts, use low-evaporation techniques (e.g., nitrogen blowdown at ≤30°C) and validate recovery rates via spike-and-recovery experiments with isotopically labeled analogs .

What advanced spectroscopic techniques are suitable for probing electronic transitions in this compound?

Basic Research Question
UV-Vis spectroscopy (λmax ~250–280 nm) identifies π→π* transitions in the benzoyl and chlorophenyl groups. Fluorescence spectroscopy (excitation ~270 nm, emission ~350 nm) can detect aggregation-induced emission (AIE) effects. For detailed electronic environments, time-resolved fluorescence or DFT calculations (e.g., Gaussian) are advised .

How can researchers validate the purity of this compound in the presence of synthetic byproducts?

Advanced Research Question
High-resolution LC-MS (Q-TOF) with isotopic pattern matching (35^{35}Cl/37^{37}Cl) distinguishes the parent compound from chlorinated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with diode-array detection (DAD) at 254 nm ensures baseline separation. For trace impurities (<0.1%), mass-directed purification is recommended .

What are the key challenges in computational modeling of this compound’s conformational dynamics?

Advanced Research Question
The compound’s flexibility (e.g., rotation around the amide bond) complicates molecular docking. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to sample low-energy conformers. QM/MM hybrid methods improve accuracy for charge distribution, particularly for the electron-withdrawing chloro substituent .

How do substituents on the benzamide moiety influence the compound’s biochemical interactions?

Advanced Research Question
The 4-chloro group enhances lipophilicity (logP ~3.5), impacting membrane permeability. Comparative studies with N-(3-chloro-4-methylphenyl)-4-nitrobenzamide show nitro groups increase redox activity, while methyl groups sterically hinder target binding. SAR studies should prioritize substituent effects on binding affinity (e.g., SPR assays) .

What protocols ensure reproducibility in synthesizing this compound derivatives for SAR studies?

Basic Research Question
Standardize reaction parameters:

  • Temperature: 0–5°C for exothermic coupling steps.
  • Solvent: Anhydrous DMF or dichloromethane.
  • Stoichiometry: 1.2:1 (acyl chloride:amine).
    Purify via silica gel chromatography (hexane/EtOAc) and validate by melting point (mp ~150–160°C) and TLC (Rf ~0.4) .

How can researchers address discrepancies in reported degradation half-lives of this compound in aqueous solutions?

Advanced Research Question
Half-life variability stems from photolytic degradation and pH instability. Use amber vials to block UV light and buffer solutions (e.g., phosphate, pH 7.4) for stability studies. Accelerated degradation studies (40°C/75% RH) combined with Arrhenius modeling predict long-term behavior. LC-MS/MS quantifies degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-chlorophenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.